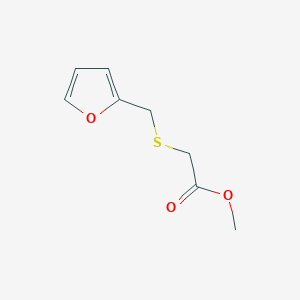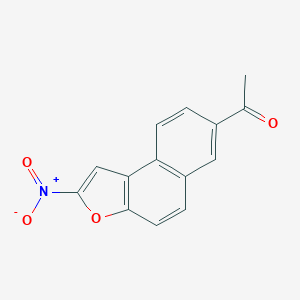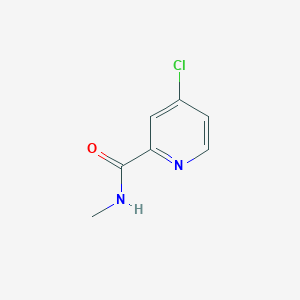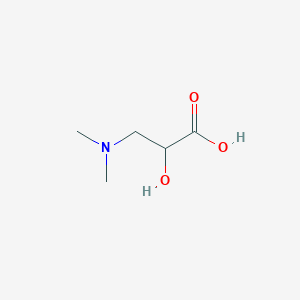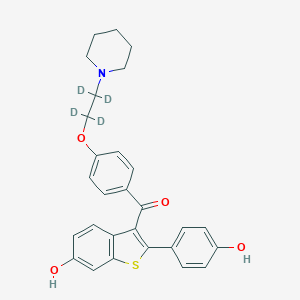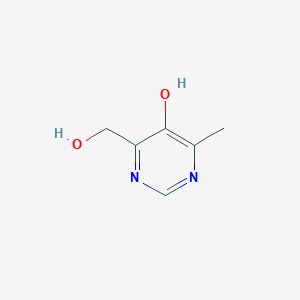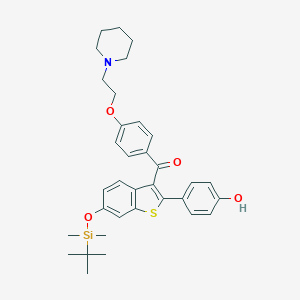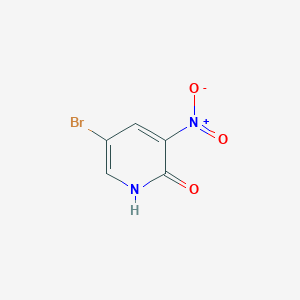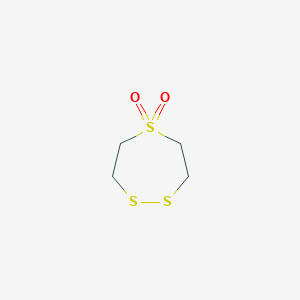
Bis(2-mercaptoethyl) Sulfone Disulfide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfur compounds, such as bis-(2-hydroxyl) ethyl tetrasulfide, involves reacting sulfur monochloride with 2-mercaptoethanol in petroleum ether at low temperatures, showcasing a methodology that may be applicable to bis(2-mercaptoethyl) sulfone disulfide as well. The reaction parameters, including temperature and molar ratios, play a critical role in achieving high yields and desired products (Liu Hong-xia & Hu Wei-bing, 2004).
Molecular Structure Analysis
Investigations into the molecular and crystal structure of related compounds, such as bis(4-mercaptophenyl) sulfide, provide insights into the arrangement and hydrogen bonding between sulfur atoms, which are crucial for understanding the molecular structure of bis(2-mercaptoethyl) sulfone disulfide (J. Garbarczyk, 1986).
Chemical Reactions and Properties
Bis(2-mercaptoethyl) sulfone disulfide's reactivity and properties can be elucidated by studying similar sulfur-containing compounds. For example, the synthesis of polymers in aqueous solutions involving reactions of compounds like bis(4-mercaptophenyl) sulfide with bis(4-chloro-3-nitrophenyl) sulfone reveals the potential chemical reactivity and applications of bis(2-mercaptoethyl) sulfone disulfide in polymer science (Kentaro Kimura et al., 2000).
Physical Properties Analysis
The study of similar compounds, such as the analysis of 3-Mercapto-1-propanesulfonic acid and bis(3-sulfopropyl) disulfide adsorbed on Au(111), provides valuable insights into the physical properties such as surface coverage, electrode potential effects, and adsorption mechanisms, which are essential for understanding the physical characteristics of bis(2-mercaptoethyl) sulfone disulfide (Zheng-Yan Jian et al., 2009).
Chemical Properties Analysis
The chemical properties of bis(2-mercaptoethyl) sulfone disulfide can be inferred from studies on related compounds, such as bis(triethoxysilylethyltolylene)polysulfide, which offers insights into scorch safety, odor, and molecular weight considerations. Such studies highlight the importance of understanding the intrinsic chemical properties that govern the reactivity and applications of sulfur-containing compounds (R. Pickwell, 1983).
Applications De Recherche Scientifique
Drug Delivery : Bis-sulfide bioconjugates with somatostatin have potential for designing tumor-responsive therapeutics. These compounds can trigger drug release under controlled tumor-relevant glutathione levels (Wang et al., 2014).
Coordination Chemistry : Bis(benzimidazole) disulfide forms a twisted eleven-membered chelate ring in coordination compounds with cobalt(II), zinc(II), and cadmium(II) halides. It also undergoes oxidative disulfide cleavage when coordinated to nickel(II) (Esparza-Ruiz et al., 2010).
Protein Chemistry : Bis(2-mercaptoethyl) Sulfone Disulfide (BMS) and other related dithiol reagents are effective for reducing disulfide bonds in proteins more rapidly and efficiently than traditional reagents like dithiothreitol, particularly under nondenaturing conditions (Singh et al., 1994; 1995).
Oligonucleotide Synthesis : New sulfurizing agents, including those based on disulfide structures, have been shown to efficiently synthesize phosphorothioate oligonucleotide analogues, which are valuable in genetic research and therapy (Efimov et al., 1995).
Materials Science : In materials science, polysulfides can be synthesized in aqueous solutions using various organic bases. These substances, including those derived from bis(2-mercaptoethyl) sulfone disulfide, have applications in polymer chemistry (Kimura et al., 2000).
Electrochemistry : Bis(2-mercaptoethyl) Sulfone Disulfide and similar compounds have been studied for their role in accelerating copper electroless deposition, which is critical in semiconductor manufacturing and metallurgy (Lee et al., 2005; Walker et al., 2006; 2007).
Analytical Chemistry : These compounds are also utilized in analytical chemistry, for instance, in colorimetric methods for determining low concentrations of mercaptans, which are important in various synthetic compounds, protein reactivity, and medical diagnostics (Ellman, 1958).
Self-Healing Materials : Aromatic disulfide metathesis has been explored for designing self-healing poly(urea–urethane) elastomers that operate at room temperature without the need for a catalyst or external intervention (Rekondo et al., 2014).
Surface Chemistry : The adsorption and desorption of bis(2-mercaptoethyl) sulfone disulfide on metal surfaces have been studied for their implications in electrodeposition processes (Chiu et al., 2012; Schultz et al., 2006).
Metal Electrodeposition : The role of bis(2-mercaptoethyl) sulfone disulfide in copper electrodeposition has been investigated, particularly in terms of its interaction with copper surfaces and its effect on deposition kinetics (Tan et al., 2007; Jian et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,5-trithiepane 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXYCMBQCPKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-mercaptoethyl) Sulfone Disulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



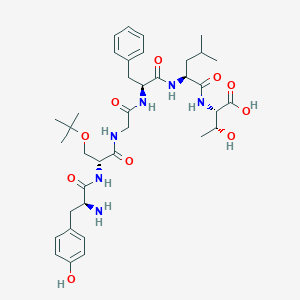
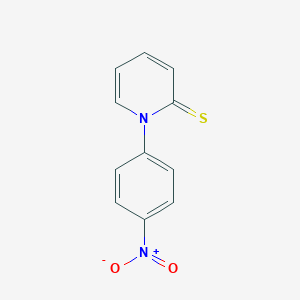
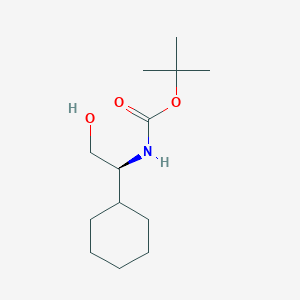
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
